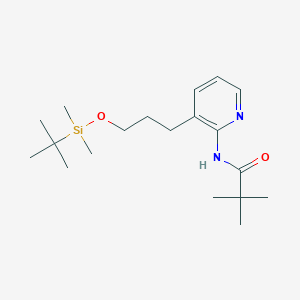
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Vue d'ensemble
Description
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1219022-46-4 . It has a molecular weight of 213.08 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .
Molecular Structure Analysis
The accurate structures of compounds similar to 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine have been confirmed and investigated by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine has a predicted boiling point of 321.2±42.0 °C and a predicted density of 1.503±0.06 g/cm3 . The pKa is predicted to be 2.80±0.20 .Applications De Recherche Scientifique
Rearrangements during aminations of bromo‐1,5‐naphthyridines This research investigates the amination reactions of bromo-1,5-naphthyridines, revealing that these compounds convert into a mix of amino-1,5-naphthyridines. The study proposes that these reactions involve naphthyridyne as an intermediate (Czuba, 2010).
Biomedical Applications
A Novel Naphthyridine Derivative, 3u, Induces Necroptosis and Apoptosis in Human Melanoma Cells This research uncovers that a naphthyridine derivative, 3u, can induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This derivative's anticancer activity is highlighted, making it a potential chemical substance for melanoma treatment (Kong et al., 2018).
Catalysis and Synthesis
Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines This study focuses on the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines, using chiral cationic ruthenium diamine complexes. The process efficiently produces 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions, indicating its potential for synthesizing optically pure chelating diamine ligands for asymmetric synthesis (Zhang et al., 2015).
Synthetic approaches to tetrahydro-2,7- and -1,6-naphthyridines This research outlines the synthesis of new tetrahydronaphthyridines from readily available 3-bromo-picolines. The process involves a series of chemical reactions, including reduction, deprotonation, and hydrolysis, allowing the multigram preparation of these compounds (Sierov et al., 2020).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . .
Pharmacokinetics
The compound is a solid at room temperature . It is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C . These properties may impact the compound’s bioavailability, but further studies are needed to outline the pharmacokinetics of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine. Factors such as temperature, pH, and the presence of other compounds can affect how this compound behaves in a biological system. For instance, it is recommended to store this compound under inert gas at 2–8 °C , suggesting that temperature and oxygen exposure may influence its stability.
Propriétés
IUPAC Name |
6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOBWKVTSMJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |
CAS RN |
1219022-46-4 | |
| Record name | 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)






![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)
![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)